Vestitol
Overview
Description
Synthesis Analysis
- Vestitol synthesis involves key enzymatic activities, particularly the conversion of vestitone to vestitol. This conversion is catalyzed by enzymes such as vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase in alfalfa (Medicago sativa L.) (Guo, Dixon, & Paiva, 1994).
- Vestitone reductase, a key enzyme in this process, exhibits strict substrate stereospecificity for (3R)-vestitone (Guo, Paiva, 1995).
Molecular Structure Analysis
The molecular structure of vestitol and related compounds has been studied using various visualization systems such as VESTA, which facilitates the analysis of crystal structures and electron densities (Momma, Izumi, 2008).
Chemical Reactions and Properties
- Vestitol demonstrates significant anti-inflammatory properties, as evidenced by its ability to inhibit neutrophil migration and modulate cytokine production in various cellular models (Franchin et al., 2016).
- Its actions are attributed to the modulation of pathways such as NF-κB, which are central to inflammatory responses (Bueno-Silva et al., 2020).
Physical Properties Analysis
The physical properties of vestitol, such as molecular weight and stereochemistry, are crucial for understanding its biological activity. The molecular weight of the protein encoded by vestitone reductase gene is similar to that of purified vestitone reductase from alfalfa, providing insights into its physical characteristics (Guo, Paiva, 1995).
Chemical Properties Analysis
Vestitol's chemical properties, particularly its isoflavonoid structure, contribute to its biological activity. The specific interactions of vestitone reductase with (3R)-vestitone highlight the importance of chemical stereo-specificity in its function (Shao, Dixon, & Wang, 2007).
Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Effects : Vestitol, isolated from Brazilian red propolis, has been shown to reduce neutrophil migration and the release of inflammatory mediators, CXCL1/KC and CXCL2/MIP-2, in inflammatory processes (Franchin et al., 2016). It also inhibits nitric oxide production significantly and induces macrophages into an M2-like polarization through modulation of the NF-κB pathway, which could have implications for conditions like atherosclerosis and periodontitis (Bueno-Silva et al., 2020).
Dental Health Applications : Neovestitol–vestitol, derivatives of Vestitol, have shown significant impact in inhibiting the accumulation of biofilms by Streptococcus mutans and reducing the development of carious lesions in dental models, suggesting potential use in dental care products (Bueno-Silva et al., 2013).
Cancer Research : Isoflavonoids from Brazilian red propolis, including Vestitol, have been found to downregulate cancer-related target proteins, making them potential candidates for anticancer therapy (Nani et al., 2018).
Role in Plant Defense : Vestitol acts as a precursor in the biosynthesis of phytoalexins like demethylhomopterocarpin, sativan, and vesitol in Medicago sativa seedlings. These compounds play a crucial role in plant defense mechanisms (Dewick & Martin, 1979).
Antimicrobial Properties : Studies have demonstrated the antimicrobial activities of Vestitol and its derivatives, highlighting their potential for application in pharmaceutical and food industries (Bueno-Silva et al., 2013).
Pharmacological Potential : Brazilian Red Propolis, which contains Vestitol, exhibits pharmacological properties against a variety of diseases due to its antimicrobial, anti-inflammatory, immunomodulatory, antioxidant, and antiproliferative agents (Freires et al., 2016).
properties
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFNNUXNVWYTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178444 | |
Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vestitol | |
CAS RN |
56701-24-7 | |
Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56701-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vestitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056701247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VESTITOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z244UVZ669 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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